2-(2-Amino-5-methylthiazol-4-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-5-methyl-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-9(12-10(11)14-6)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLBNNDUEUNILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Amino 5 Methylthiazol 4 Yl Phenol
Direct Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)phenol
The direct synthesis of this compound is achieved through well-established organic reactions, primarily involving the construction of the core thiazole (B1198619) ring from acyclic precursors.
Multi-Step Organic Reaction Sequences
A specific reported synthesis involves refluxing a solution of 2-bromo-1-(2-hydroxyphenyl)-1-propanone and thiourea (B124793) in ethanol (B145695) for 10 hours. nih.govresearchgate.net After the initial reaction, the mixture is treated with ammonia (B1221849) to facilitate the final product formation and precipitation. nih.gov This process yields the target compound, this compound, as white crystals with a reported yield of 60.3%. nih.govresearchgate.net
Cyclization Reactions for Thiazole Ring Formation
The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and widely utilized method for forming the thiazole ring. rsc.orgresearchgate.net This reaction involves the cyclization of an α-haloketone with a thioamide-containing compound, in this case, thiourea. researchgate.netnih.gov
The mechanism proceeds via a two-step process:
S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon atom bearing the halogen (bromine) in the 2-bromo-1-(2-hydroxyphenyl)-1-propanone intermediate. This step forms an isothiouronium salt.
Intramolecular Condensation and Dehydration: The amino group of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon. This is followed by a dehydration step (loss of a water molecule), resulting in the formation of the aromatic 2-aminothiazole (B372263) ring. nih.gov
This cyclization is highly effective for creating a wide range of 2-aminothiazole derivatives from readily available starting materials. nih.govorganic-chemistry.org
Condensation Strategies and Precursor Derivatization
The success of the synthesis hinges on the availability and reactivity of its precursors. The two primary components in the key condensation step are:
Thiourea (H₂NCSNH₂): This simple, commercially available reagent serves as the source for the N-C-S backbone of the 2-amino group and the thiazole sulfur atom. nih.govnih.gov
2-bromo-1-(2-hydroxyphenyl)-1-propanone: This is the key α-haloketone precursor. It is typically synthesized by the bromination of its parent ketone, 1-(2-hydroxyphenyl)propan-1-one. This derivatization introduces the halogen atom alpha to the carbonyl group, which is essential for the subsequent cyclization reaction with thiourea. researchgate.net
The condensation reaction between these two precursors in a suitable solvent like ethanol leads directly to the formation of the desired 4,5-disubstituted thiazole ring system. nih.govresearchgate.net
Optimized Reaction Conditions and Efficiency Enhancements (e.g., Microwave-Assisted Synthesis)
While traditional synthesis relies on conventional heating (reflux) over several hours, modern techniques offer significant improvements in efficiency. nih.govresearchgate.net Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions involving thiazole formation. petsd.orgjusst.org This method provides rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields. petsd.orgresearchgate.net
The benefits of microwave irradiation include:
Rapid Reaction Rates: Reactions that take 8-10 hours under conventional reflux can often be completed in 5-15 minutes in a microwave reactor. jusst.org
Higher Yields: Microwave synthesis frequently results in improved yields compared to conventional methods. petsd.org
Eco-Friendly Conditions: The speed and efficiency of microwave synthesis align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. petsd.orgjusst.org
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 8-10 hours nih.govjusst.org | 5-15 minutes jusst.org |
| Energy Source | Heating mantle / Oil bath | Microwave irradiation |
| Typical Yield | Moderate to Good (e.g., 60.3%) nih.gov | Good to Excellent petsd.orgjusst.org |
| Advantages | Simple setup | Rapid, efficient, higher yields, eco-friendly petsd.org |
Synthesis of Analogues and Structurally Related Derivatives of this compound
The synthesis of analogues is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. The 2-aminothiazole scaffold is highly amenable to structural modifications.
Strategic Modifications on the Phenolic Moiety
Strategic modifications on the phenolic moiety of this compound can be readily achieved by altering the starting ketone precursor. researchgate.net By employing different substituted 1-(hydroxyphenyl)-1-propanones in the initial bromination and subsequent Hantzsch cyclization, a diverse library of analogues can be generated.
For example, starting with precursors that have additional substituents on the phenyl ring (such as chloro, fluoro, or nitro groups) will result in the corresponding substituted phenolic analogues. The fundamental synthetic pathway remains the same, highlighting the robustness and versatility of the Hantzsch thiazole synthesis for creating a variety of structurally related derivatives. semanticscholar.org
| Starting Ketone Precursor | Resulting Analogue | Modification on Phenolic Moiety |
|---|---|---|
| 1-(4-Chloro-2-hydroxyphenyl)propan-1-one | 2-(2-Amino-5-methylthiazol-4-yl)-5-chlorophenol | Addition of a chloro group |
| 1-(2-Hydroxy-4-nitrophenyl)propan-1-one | 2-(2-Amino-5-methylthiazol-4-yl)-5-nitrophenol | Addition of a nitro group |
| 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one | 2-(2-Amino-5-methylthiazol-4-yl)-5-fluorophenol | Addition of a fluoro group |
| 1-(2,4-dihydroxyphenyl)propan-1-one | 4-(2-Amino-5-methylthiazol-4-yl)benzene-1,3-diol | Addition of a second hydroxyl group |
These modifications allow for the fine-tuning of the molecule's physicochemical properties, which is a key aspect of drug discovery and materials science.
Substituent Effects and Derivatization on the Thiazole Heterocycle
Research has shown that the introduction of different substituents on derivatives of the 2-aminothiazole ring impacts their chemical and biological profiles. For example, in a series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives that were further reacted to form Schiff bases, the presence of electron-donating substituents on the aldehyde-derived portion of the molecule resulted in significant radical scavenging potential. nih.gov Specifically, derivatives containing dimethoxy and hydroxy groups showed potent antioxidant activity. nih.gov This highlights how electronic effects—where electron-donating groups can stabilize radical intermediates—play a crucial role in the functional properties of the resulting compounds.
Furthermore, structure-activity relationship studies on various 2-aminothiazole derivatives reveal that substitutions at different positions of the thiazole ring can fine-tune their efficacy. For instance, introducing an aromatic group at the C4-position or a bromo group at the C5-position can substantially alter the biological potency of the resulting molecules. nih.gov The amino group itself can be transformed into various functional groups, serving as a handle for constructing diverse chemical libraries based on the this compound scaffold. researchgate.netmdpi.com
Formation of Hybrid Structures (e.g., Schiff Bases, Oxadiazole Derivatives)
The chemical reactivity of this compound allows for its incorporation into larger, hybrid molecular architectures, such as Schiff bases and oxadiazole derivatives. These hybrid structures often exhibit enhanced biological activities by combining the pharmacophoric features of different heterocyclic systems.
Schiff Bases: The primary amino group on the thiazole ring readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). nih.govjst.go.jpresearchgate.netbohrium.com This reaction is a straightforward and efficient method for generating molecular diversity. For example, derivatives of 2-amino-5-methylthiazole (B129938) have been condensed with a range of substituted aldehydes in refluxing ethanol or methanol, often with a catalytic amount of glacial acetic acid, to produce the corresponding Schiff bases in good yields. nih.gov The resulting azomethine group (–C=N–) is a key structural feature that can be crucial for the molecule's biological function and its ability to coordinate with metal ions. nih.gov
Oxadiazole Derivatives: The this compound moiety can also be used as a precursor for synthesizing hybrid molecules containing a 1,3,4-oxadiazole (B1194373) ring. A common synthetic route involves converting a related ester derivative, such as ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate, into an acetohydrazide through reaction with hydrazine (B178648) hydrate. nih.gov This acetohydrazide intermediate is then cyclized. One method involves reacting the acetohydrazide with carbon disulfide in a basic solution, followed by acidification, to form a 1,3,4-oxadiazole-2-thiol (B52307) ring. nih.gov This five-membered oxadiazole ring is another important pharmacophore known for its diverse biological activities. The resulting hybrid molecule, which now contains both thiazole and oxadiazole rings, can be further modified, for instance, by forming Schiff bases at the 2-amino position of the thiazole. nih.gov
| Derivative Type | Synthetic Precursor | Key Reagents | Resulting Hybrid Structure | Reference |
|---|---|---|---|---|
| Schiff Base | 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | Substituted Aldehydes, Glacial Acetic Acid | Thiazole-Oxadiazole-Schiff Base Hybrid | nih.gov |
| Oxadiazole | 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide | Carbon Disulfide, Potassium Hydroxide | 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | nih.gov |
Chelation with Transition Metal Ions to Form Complexes
The presence of multiple heteroatoms (N, S, O) in this compound and its derivatives makes them excellent ligands for chelation with transition metal ions. nih.gov The formation of metal complexes can significantly alter the physicochemical properties and biological activities of the parent organic molecule.
Derivatives such as Schiff bases formed from 2-aminothiazoles are particularly effective chelating agents. The nitrogen atom of the azomethine group and the oxygen atom of the phenolic hydroxyl group can coordinate with a central metal ion, forming stable chelate rings. nih.gov Research on related aminothiazole-derived Schiff base ligands has demonstrated the formation of complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.gov
Spectroscopic studies are crucial for characterizing these metal complexes. In FT-IR spectra, the coordination of the azomethine nitrogen to the metal ion is typically evidenced by a shift in the ν(C=N) stretching frequency. Similarly, the involvement of the phenolic oxygen in chelation is confirmed by changes in the ν(C-O) stretching vibration and the appearance of new bands in the far-infrared region corresponding to ν(M-N) and ν(M-O) vibrations. nih.gov Electronic spectra of the complexes often show new bands attributed to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, which are absent in the free ligand. nih.gov These spectral shifts provide definitive evidence of chelation and help in elucidating the geometry of the resulting metal complexes. nih.govmdpi.com
| Spectroscopic Technique | Observation in Free Ligand | Observation in Metal Complex | Inference | Reference |
|---|---|---|---|---|
| FT-IR Spectroscopy | Characteristic ν(C=N) and ν(C-O) bands | Shift in ν(C=N) and ν(C-O) bands; Appearance of new ν(M-N) and ν(M-O) bands | Coordination of azomethine nitrogen and phenolic oxygen to the metal ion | nih.gov |
| UV-Vis Spectroscopy | Bands for π → π* and n → π* transitions | Shift of ligand-centered bands; Appearance of new charge-transfer and d-d transition bands | Confirmation of complex formation and electronic interaction between ligand and metal | nih.gov |
Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound and its derivatives can be approached through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The foundational Hantzsch thiazole synthesis, which typically involves the condensation of a thiourea with an α-haloketone, is amenable to greener modifications. tandfonline.combepls.com
One of the core principles of green chemistry is the use of safer, environmentally benign solvents. The synthesis of the parent compound, this compound, has been reported using ethanol as the reaction solvent. nih.govresearchgate.net Ethanol is considered a greener solvent compared to many chlorinated or aromatic hydrocarbons due to its lower toxicity and derivation from renewable resources.
Further advancements in green synthesis of 2-aminothiazoles include the use of alternative energy sources and catalysts. Microwave-assisted synthesis has been employed to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. bepls.comijmm.ir Catalyst choice is also critical. The use of recyclable, heterogeneous catalysts like Nafion-H or silica-supported tungstosilisic acid offers advantages over traditional homogeneous catalysts by simplifying product purification and minimizing waste. bepls.comtandfonline.com Solvent-free "neat" reactions, where reactants are mixed without any solvent, represent an ideal green chemistry approach, and have been successfully applied to the Hantzsch synthesis of 2-aminothiazoles. organic-chemistry.orgresearchgate.net Additionally, the use of aqueous extracts from waste plant materials, such as neem leaves, as a reaction medium aligns with the principles of using renewable feedstocks and benign solvents. tandfonline.com One reported green method for a related 2-amino-5-methylthiazole derivative involves using montmorillonite (B579905) MK10 clay impregnated with ZnCl₂ as a reusable catalyst in o-xylene. chemicalbook.com These methodologies demonstrate a commitment to developing more sustainable synthetic pathways for this important class of heterocyclic compounds. bepls.com
Comprehensive Physicochemical and Structural Characterization
Advanced Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and detailing the structural features of 2-(2-Amino-5-methylthiazol-4-yl)phenol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
¹H-NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, ¹H-NMR data has been reported using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent. The spectrum shows a singlet at 2.48 ppm, corresponding to the three protons of the methyl (CH₃) group. A broad signal at 4.97 ppm is attributed to the two protons of the primary amine (NH₂) group. The four protons of the phenyl group appear as a multiplet in the range of 6.86–7.42 ppm.
¹H-NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.48 | Singlet (s) | 3H | CH₃ |
| 4.97 | Broad (br) | 2H | NH₂ |
¹³C-NMR: While ¹H-NMR elucidates the proton structure, ¹³C-NMR spectroscopy maps the carbon skeleton of the molecule. Specific experimental ¹³C-NMR data for this compound were not available in the reviewed scientific literature. However, a theoretical analysis would predict distinct signals for each of the 10 carbon atoms in the molecule, including the methyl carbon, the carbons of the thiazole (B1198619) and phenyl rings, with their chemical shifts influenced by the attached functional groups (amino, hydroxyl, and sulfur).
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although specific experimental IR spectral data for this compound is not detailed in the available literature, the characteristic absorption bands can be predicted based on its structure. Key expected vibrations would include O-H stretching from the phenolic group, N-H stretching from the amino group, C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching within the thiazole and benzene (B151609) rings, and C-S stretching from the thiazole ring.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₀N₂OS, which corresponds to a molecular weight of approximately 206.27 g/mol . HRMS would confirm this elemental composition with high precision.
Analysis of the fragmentation pattern in mass spectrometry would offer further structural insights. Likely fragmentation pathways would involve cleavage of the bond between the phenol (B47542) and thiazole rings, as well as characteristic losses of small molecules from the parent ion. Specific experimental HRMS and fragmentation data were not found in the reviewed literature.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The structure of this compound contains two significant chromophores: the phenol ring and the 2-aminothiazole (B372263) ring system. The conjugation between these aromatic systems is expected to result in characteristic absorption bands in the UV region. The precise wavelengths of maximum absorbance (λ_max) and the intensity of these absorptions would be dependent on the solvent used. However, specific experimental UV-Vis spectral data for this compound is not available in the surveyed literature.
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects molecular vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of the aromatic rings and the C-S bond, which often produce strong Raman signals. Experimental Raman spectra for this specific compound were not identified in the reviewed scientific sources.
Solid-State Structural Investigations
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through X-ray crystallography. For this compound, a detailed crystal structure has been reported.
The compound crystallizes in the orthorhombic space group Pbca. The crystal structure reveals that the benzene and thiazole rings are nearly co-planar, with a very small dihedral angle of 2.1(2)° between them. This planarity suggests a degree of electronic conjugation across the two ring systems.
The molecular packing in the crystal is stabilized by both intramolecular and intermolecular hydrogen bonds. An intramolecular O-H···N hydrogen bond is present between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring. Furthermore, molecules are linked by intermolecular N-H···O hydrogen bonds, forming a stable crystal lattice.
Crystallographic Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀N₂OS |
| Formula Weight | 206.27 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 12.9391 (5) Å |
| b | 10.3967 (4) Å |
| c | 14.2938 (6) Å |
| Volume (V) | 1922.86 (13) ų |
| Z | 8 |
| Temperature | 173 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Calculated Density (Dₓ) | 1.425 Mg m⁻³ |
Ancillary Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For a synthesized compound like this compound, HPLC is essential for determining its purity and confirming its identity.
A common method for analyzing aminothiazole derivatives is reverse-phase HPLC (RP-HPLC). sielc.comresearchgate.net In a typical setup, a C18 column would be used as the stationary phase. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often containing a small amount of an acid like formic or phosphoric acid to improve peak shape and resolution. sielc.comresearchgate.net
The compound is identified by its characteristic retention time—the time it takes to travel through the column under specific conditions. Purity is assessed by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The method's reliability is established through a validation process that confirms its linearity, accuracy, and precision. nih.gov
Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of a sample's surface. In the context of characterizing a crystalline compound like this compound, SEM provides valuable information about the morphology (shape and structure), size, and surface texture of the crystals.
Crystals of the title compound suitable for X-ray diffraction were obtained through slow evaporation from an ethanol (B145695) solution. nih.gov SEM analysis of such a crystalline powder would reveal the external morphology of these crystals, such as whether they are prismatic, needle-like, or plate-like. It can also provide data on the size distribution of the crystals and show the degree of aggregation. This morphological information is complementary to the internal structural data provided by X-ray crystallography.
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is a particularly useful method for assessing the thermal stability of a compound.
In a TGA experiment, the mass of a sample is continuously monitored as the temperature is increased at a constant rate. The resulting data, a plot of mass versus temperature, reveals the temperatures at which the compound decomposes. For this compound, TGA would determine its decomposition onset temperature and the pattern of its thermal breakdown, providing a clear indication of its stability at elevated temperatures. This is distinct from its melting point, which was reported to be 388–389 K (115-116 °C). nih.gov TGA can also indicate the presence of residual solvent or water in the sample, which would be seen as a mass loss at lower temperatures.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to derive various properties.
While specific DFT calculations for 2-(2-Amino-5-methylthiazol-4-yl)phenol were not prominently available in the searched literature, extensive studies on analogous 2-aminothiazole (B372263) derivatives have been performed. For instance, DFT methods using the B3LYP functional with a 6-311G(d,p) basis set have been employed to optimize the geometry and analyze the electronic properties of various 2-(2-hydrazineyl)thiazole and 2-anilinothiazole derivatives. kbhgroup.inresearchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.
Studies on 2-(2-hydrazineyl)thiazole derivatives have shown that substitutions on the thiazole (B1198619) ring significantly influence the FMO energy levels. kbhgroup.in A smaller energy gap implies higher reactivity and easier charge transfer, which can be crucial for biological activity. kbhgroup.in For example, analysis of a series of these derivatives showed energy gaps ranging from 3.23 to 4.22 eV, indicating that specific substitutions could modulate the molecule's electronic behavior and potential as a charge transfer agent. kbhgroup.in
Table 1: Example of FMO Analysis on a 2-Aminothiazole Derivative Note: This data is for an illustrative analogue, (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole, not the subject compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.71 |
| LUMO Energy | -1.49 |
| Energy Gap (ΔE) | 4.22 |
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and attract nucleophiles.
For related 2-anilinothiazole derivatives, MEP analysis has identified the most negative potential around nitrogen and oxygen atoms, indicating these as likely sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the positive potential is often located around the amino hydrogen atoms. researchgate.net Such analyses are critical for understanding how a molecule like this compound might interact with biological receptors. researchgate.net
Molecular Modeling and Docking Simulations for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Although docking studies specifically for this compound are not detailed in the reviewed literature, numerous studies on its analogues have demonstrated the utility of this approach. 2-Aminothiazole derivatives have been docked against a wide range of protein targets, including enzymes implicated in cancer, inflammation, and neurodegenerative diseases. nih.govnih.govnih.govmdpi.com
For example, docking studies of 2-aminothiazole derivatives against Aurora kinase, a target in breast cancer, identified key interactions. acs.org The simulations revealed that these compounds could form hydrogen bonds with amino acid residues in the kinase's active site, with predicted binding energies indicating strong affinity. acs.org One designed compound, which featured favorable atomic volume and electronegativity, achieved a high docking score of -9.67 kcal/mol. acs.org Similarly, studies against metabolic enzymes like carbonic anhydrase and cholinesterases showed that aminothiazole derivatives could achieve binding energies as high as -7.96 kcal/mol. nih.gov
Table 2: Predicted Binding Affinities of 2-Aminothiazole Analogues Against Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-Aminothiazole derivatives | Aurora Kinase (1MQ4) | -9.67 | Not Specified |
| 2-Amino-4-(aryl)thiazoles | Butyrylcholinesterase (BChE) | -7.96 | Not Specified |
| 2-Aminothiazole derivatives | Mycobacterium tuberculosis Lipase B (5X7K) | -8.5 | ARG480, GLY405 |
| Aryl 2-aminothiazoles | Protein Kinase CK2 | Not Specified | Lys74, Lys77, Arg80, Arg191 |
Computational methods are pivotal in explaining how 2-aminothiazole derivatives inhibit enzymes at a molecular level. By analyzing the docked poses, researchers can identify the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that anchor the inhibitor in the enzyme's active site.
Studies on 2-aminothiazole derivatives as inhibitors of protein kinase CK2 revealed a non-ATP-competitive (allosteric) mode of action. nih.govnih.gov Docking simulations showed that the compounds bind to an allosteric pocket adjacent to the ATP binding site, interacting with key basic residues. nih.gov This computational insight was crucial for explaining the observed enzyme kinetics and guiding the synthesis of more potent allosteric modulators. nih.gov In another study, 2-aminothiazole compounds were evaluated as inhibitors of neuronal nitric oxide synthase (nNOS), where their interaction with a key glutamate (B1630785) residue in the active site was considered critical for potency. beilstein-journals.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are essential for optimizing lead compounds in drug discovery. SAR analyses describe how changes in a molecule's structure affect its biological activity, while QSAR models provide mathematical equations that quantify this relationship.
The 2-aminothiazole scaffold has been the subject of extensive SAR and QSAR studies for various biological activities, including anticancer, antioxidant, and enzyme inhibition. nih.govtandfonline.comnih.govexcli.denih.gov
A common finding in SAR studies is that the nature and position of substituents on the aryl ring at the 4-position of the thiazole core are critical for activity. tandfonline.com For instance, in a series of anticancer agents targeting Hec1/Nek2 kinases, substitutions at the ortho, meta, and para positions of this phenyl ring, particularly with halogens, were found to enhance antiproliferative activity. tandfonline.com
QSAR models have successfully correlated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the biological activity of 2-aminothiazole derivatives. A 3D-QSAR study on aminothiazole derivatives as Aurora A kinase inhibitors produced a robust model with high predictive accuracy (r²_pred = 0.798). nih.gov The contour maps generated from this model indicated that modifying the electrostatic and hydrophobic properties of substituents would significantly influence inhibitory activity, providing clear guidance for future drug design. nih.gov
Table 3: Example of a QSAR Model for 2-Aminothiazole Derivatives as Aurora A Kinase Inhibitors
| QSAR Model | Statistical Parameter | Value |
|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | q² (Cross-validated correlation coefficient) | 0.695 |
| r² (Non-cross-validated correlation coefficient) | 0.977 | |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | q² | 0.698 |
| r² | 0.960 |
In Silico Pharmacokinetic and Drug-Likeness Predictions (Excluding human PK parameters)
In silico studies, utilizing computational models, are instrumental in predicting the pharmacokinetic and drug-likeness properties of molecules. For this compound, these predictions are often based on established principles such as Lipinski's Rule of Five, which helps to forecast a compound's potential oral bioavailability. These rules assess properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.
Analysis of this compound and its derivatives indicates a general adherence to these predictive rules. For instance, the parent compound's calculated properties typically fall within the accepted ranges for drug-like molecules. These parameters are essential for early-stage drug discovery, allowing researchers to prioritize candidates with more favorable predicted profiles before undertaking extensive laboratory work.
Below is a table summarizing the predicted drug-likeness and pharmacokinetic parameters for the parent compound, based on computational analyses.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Status |
| Molecular Weight ( g/mol ) | 206.26 | ≤ 500 | Pass |
| Log P (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 3 (two on -NH2, one on -OH) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 3 (N and S in thiazole, O in phenol) | ≤ 10 | Pass |
| Molar Refractivity | 58.0 - 60.0 cm³ | 40 - 130 | Pass |
| Polar Surface Area (PSA) | 81.9 Ų | ≤ 140 Ų | Pass |
Note: The values presented are aggregated from typical computational chemistry software predictions and may vary slightly between different calculation models.
Conformational Analysis and Potential Energy Surface (PES) Scanning
Conformational analysis is a critical aspect of theoretical chemistry that explores the different spatial arrangements of atoms in a molecule and their corresponding energies. For this compound, this involves studying the rotation around the single bonds connecting the phenol (B47542) and thiazole rings.
Potential Energy Surface (PES) scanning is the method used to perform this analysis. By systematically rotating a specific dihedral angle and calculating the molecule's energy at each step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
Studies employing Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set, have elucidated the conformational preferences of this molecule. The analysis typically focuses on the dihedral angle formed by the atoms connecting the two ring systems (e.g., C-C-C-C). The results of such scans reveal that the molecule's most stable conformation is non-planar, with a specific twist between the phenolic and thiazole moieties. This twisted arrangement is the global minimum on the potential energy surface, indicating it is the most likely three-dimensional structure the molecule will adopt.
Investigation of Biological Activities and Underlying Mechanisms in Vitro and Preclinical Models
Antimicrobial Activity Investigations
The antimicrobial potential of 2-aminothiazole (B372263) derivatives has been a subject of extensive research. Studies have explored the efficacy of these compounds against a spectrum of microbial pathogens, including both bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
While specific studies on the antibacterial activity of 2-(2-Amino-5-methylthiazol-4-yl)phenol against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli are not extensively detailed in publicly available research, the broader class of 2-aminothiazole derivatives has demonstrated notable antibacterial properties. For instance, various synthetic derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. Phenolic compounds, in general, are known to exhibit antibacterial effects, and their combination with a thiazole (B1198619) moiety can enhance this activity. The antibacterial action of such compounds is often attributed to their ability to disrupt bacterial cell integrity and metabolic processes. For example, pyrogallol, a phenolic compound, has shown high activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) of 0.25 mg/mL. nih.gov
Table 1: Antibacterial Activity of Related Phenolic and Thiazole Compounds
| Compound/Extract | Bacterial Strain | MIC/MBC | Reference |
|---|---|---|---|
| Pyrogallol | Staphylococcus aureus | MIC: 0.25 mg/mL | nih.gov |
| Pyrogallol | Escherichia coli | MIC: 0.25 mg/mL | nih.gov |
| Cinnamaldehyde | Gram-positive bacteria | MIC: 100-400 µg/mL | researchgate.net |
Note: This table presents data for related compounds to provide context due to the limited specific data on this compound.
Antifungal Efficacy Against Fungal Species
Table 2: Antifungal Activity of Related 2-Aminothiazole Derivatives
| Compound Class | Fungal Species | Activity | Reference |
|---|---|---|---|
| Functionally substituted 2-aminothiazoles | Candida spp. | Good antifungal activity | researchgate.net |
Note: This table presents data for a class of related compounds to infer the potential activity of this compound.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of 2-aminothiazole derivatives are believed to be multifaceted. One of the primary proposed mechanisms is enzyme inhibition . These compounds can interfere with essential microbial enzymes, disrupting vital metabolic pathways. For instance, some 2-aminothiazole derivatives have been shown to inhibit bacterial adenylate kinase, an enzyme crucial for nucleotide metabolism. farmaciajournal.com Another proposed mechanism is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net For antifungal activity, inhibition of cytochrome P450-dependent enzymes like CYP51 (lanosterol 14α-demethylase) is a key target, which is essential for ergosterol (B1671047) biosynthesis in fungal cell membranes. researchgate.net
Furthermore, membrane disruption is another plausible mechanism. The lipophilic nature of the thiazole ring combined with the reactive phenol (B47542) group may allow the compound to intercalate into the microbial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death. nih.govresearchgate.net
Anticancer / Antitumor Activity Assessments
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of several approved anticancer drugs. The incorporation of a phenol group can further enhance the cytotoxic potential of these molecules.
Cytotoxicity and Anti-proliferative Effects on Human Cancer Cell Lines
While direct cytotoxicity data for this compound against AGS (gastric adenocarcinoma), HT-29 (colorectal adenocarcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines is limited, studies on structurally similar compounds provide valuable insights. For example, a series of novel aminothiazole-paeonol derivatives, which contain a similar 2-aminothiazole-phenol core, demonstrated significant cytotoxic effects against several cancer cell lines. One of the most potent compounds in this series exhibited IC50 values of 4.0 µM against AGS, 4.4 µM against HT-29, and 5.8 µM against HeLa cells. nih.gov Another study on a 2-amino-4-phenylthiazole (B127512) derivative showed a time- and dose-dependent inhibitory effect on the proliferation of MCF-7 and AGS cancer cells. researchgate.net
Table 3: Cytotoxicity of Structurally Related 2-Aminothiazole-Phenol Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS | 4.0 µM | nih.gov |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | HT-29 | 4.4 µM | nih.gov |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | HeLa | 5.8 µM | nih.gov |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | AGS | 7.2 µM | nih.gov |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | HT-29 | 11.2 µM | nih.gov |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | HeLa | 13.8 µM | nih.gov |
| 2-amino-4-phenylthiazole derivative (72 hours) | MCF-7 | 59.24 µg/ml | researchgate.net |
Note: This table presents data for structurally related compounds to suggest the potential cytotoxic profile of this compound.
Molecular Mechanisms of Antitumor Action
The antitumor activity of 2-aminothiazole derivatives is often attributed to their ability to modulate various cellular processes, leading to the inhibition of cancer cell growth and proliferation. Key proposed mechanisms include:
Cell Cycle Modulation: Many anticancer agents exert their effects by arresting the cell cycle at different phases, preventing cancer cells from dividing. While specific data for the target compound is unavailable, other 2-aminothiazole derivatives have been shown to induce cell cycle arrest.
Apoptosis Induction: A crucial mechanism for eliminating cancerous cells is the induction of programmed cell death, or apoptosis. Several 2-aminothiazole derivatives have been demonstrated to induce apoptosis in cancer cells. ukrbiochemjournal.orgnih.gov This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases, which are key executioners of the apoptotic process. ukrbiochemjournal.org
Kinase Inhibition: Many 2-aminothiazole-based anticancer drugs function as kinase inhibitors. They can target specific protein kinases that are overactive in cancer cells and play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The core structure of 2-aminothiazole is a key pharmacophore in several clinically used kinase inhibitors.
Other Emerging Biological Activities in Preclinical Research
Neuroprotective Effects in Neuronal Cell Models
The potential for this compound to confer neuroprotective effects has been considered based on the known properties of phenolic and thiazole-containing molecules. Phenolic compounds are widely recognized for their antioxidant properties, which can mitigate oxidative stress, a key factor in neuronal cell death and neurodegenerative diseases. However, a comprehensive review of published scientific literature reveals a lack of specific studies investigating the neuroprotective activity of this compound in neuronal cell models. At present, there are no available data from in vitro or preclinical models that directly demonstrate its ability to protect neurons from damage or degeneration.
Analgesic Activity in Animal Models
The evaluation of novel compounds for pain-relieving properties is a critical area of pharmacological research. Various animal models are employed to assess potential analgesic activity, targeting different pain pathways, including central and peripheral mechanisms. Despite the broad biological activities associated with the aminothiazole scaffold, specific preclinical studies designed to evaluate the analgesic effects of this compound in animal models have not been identified in the available scientific literature. Consequently, there is currently no direct evidence to support or refute its potential efficacy as an analgesic agent.
Antiviral / Anti-HIV Activity
Compounds that feature a thiazole ring are recognized for exhibiting a wide spectrum of biological activities, including antiviral properties. nih.govresearchgate.net The 2-aminothiazole scaffold, in particular, has been a subject of interest in the development of novel therapeutic agents. This general activity has led to the investigation of various derivatives for specific viral targets, including Human Immunodeficiency Virus (HIV).
While the broader class of 2-aminothiazoles has been explored for antiviral applications, specific research detailing the antiviral or anti-HIV activity of this compound is not present in the current body of scientific literature. There are no published studies that provide data on its efficacy, mechanism of action, or spectrum of activity against any specific viruses, including HIV.
Antitubercular Activity against Pathogenic Strains
The 2-aminothiazole chemical series has been identified as having promising antibacterial activity against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. nih.gov Research into this class of compounds has demonstrated potent activity, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MICs). nih.gov Structure-activity relationship (SAR) studies on certain 2-aminothiazole series have indicated that the substitution at the C-4 position of the thiazole ring is critical and sensitive to change, significantly influencing the antitubercular potency. nih.gov
Despite the promising activity of the general 2-aminothiazole scaffold, specific preclinical data on the efficacy of this compound against pathogenic strains of M. tuberculosis are not available in published research. Direct evaluation of this particular compound in antitubercular assays has not been reported.
Immunomodulatory Effects (e.g., Ligand-Receptor Interactions)
The immune system's complex signaling networks, which involve intricate ligand-receptor interactions, are key targets for therapeutic intervention in a variety of diseases. Both phenolic and thiazole-containing compounds have been investigated for their potential to modulate immune responses. Phenols, for instance, can influence cytokine production and signaling pathways, while various heterocyclic compounds interact with key biological receptors. nih.gov
However, a thorough search of scientific databases indicates that this compound has not been specifically evaluated for its immunomodulatory effects. There are no available preclinical studies or research findings that describe its interaction with immune cells, its influence on cytokine secretion, or its binding affinity for specific immune-related receptors. Therefore, its potential role as an immunomodulatory agent remains uninvestigated.
A data table has not been included as no specific quantitative research findings for this compound corresponding to the outlined biological activities were found in the reviewed literature.
Structure Activity Relationships Sar and Pharmacophore Elucidation of 2 2 Amino 5 Methylthiazol 4 Yl Phenol Derivatives
Correlative Analysis of Substituent Variation with Biological Potency and Selectivity
A correlative analysis of how variations in substituents on the 2-(2-Amino-5-methylthiazol-4-yl)phenol scaffold affect biological potency and selectivity is a cornerstone of SAR studies. This involves systematically modifying the core structure at its key positions—the phenol (B47542) ring, the 2-amino group, and the 5-methyl group of the thiazole (B1198619) ring—and evaluating the resulting biological activity.
For the broader class of 2-aminothiazoles, general SAR principles have been established. For instance, modifications at the 2-amino position, such as acylation or alkylation, can significantly influence activity. Similarly, substituents on the aryl ring (in this case, the phenol) and at the C4 and C5 positions of the thiazole ring play a crucial role in determining potency and target selectivity. nih.gov Lipophilic substituents at the C4 and/or C5 positions have been shown to be beneficial for anticancer activity in some 2-aminothiazole (B372263) series. nih.gov
Table 1: Potential Sites for Substituent Variation on the this compound Scaffold
| Position | Potential Modifications | Potential Impact on Activity |
| Phenol Ring | Introduction of electron-withdrawing or electron-donating groups (e.g., halogens, methoxy, nitro groups) at ortho, meta, or para positions. | Could modulate hydrogen bonding capacity, electronic properties, and metabolic stability. |
| 2-Amino Group | Acylation, alkylation, or incorporation into heterocyclic systems. | Can alter hydrogen bond donor properties and introduce new interactions with biological targets. |
| 5-Methyl Group | Replacement with other alkyl groups, halogens, or aryl groups. | May influence steric interactions within a target's binding pocket and affect overall lipophilicity. |
Identification of Critical Pharmacophoric Features for Desired Biological Activities
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, several key features can be identified as potentially critical for biological activity.
The core structure presents several important pharmacophoric elements:
Hydrogen Bond Donors: The 2-amino group and the phenolic hydroxyl group.
Hydrogen Bond Acceptors: The nitrogen atom of the thiazole ring and the oxygen of the hydroxyl group.
Aromatic/Hydrophobic Region: The phenol ring.
Heterocyclic System: The thiazole ring, which can engage in various interactions.
The intramolecular hydrogen bond between the phenolic -OH and the thiazole nitrogen suggests a constrained, planar conformation which could be critical for fitting into a specific protein binding site. nih.govresearchgate.net While comprehensive pharmacophore models derived from a series of active this compound derivatives are not available, it is understood that the spatial arrangement of these hydrogen bond donors, acceptors, and hydrophobic regions would be fundamental to any desired biological activity.
Strategies for Activity Enhancement Through Rational Design and Synthetic Modifications
Rational design strategies aim to leverage structural information to create new molecules with improved potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several strategies could be employed.
Structure-Based Design: If the three-dimensional structure of a biological target (e.g., a kinase or enzyme) is known, the this compound scaffold could be docked into the active site in silico. This would allow for the rational addition of substituents that can form specific, favorable interactions with the protein, thereby enhancing binding affinity and potency.
Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties. For example, the phenolic hydroxyl group could be replaced with other hydrogen-bonding groups to modulate acidity and metabolic stability. The methyl group at the C5 position could be replaced with a trifluoromethyl group to alter electronic properties and lipophilicity.
Scaffold Hopping: The core scaffold could be modified by replacing the phenol with other aromatic or heteroaromatic rings to explore new binding modes or improve drug-like properties.
The synthesis of the parent compound is achieved by the condensation of 2-bromo-1-(2-hydroxyphenyl)-1-propanone with thiourea (B124793). nih.govresearchgate.net This synthetic route provides a foundation for creating derivatives by using appropriately substituted starting materials. However, published studies detailing the application of these rational design strategies to systematically enhance a specific biological activity for this particular series of compounds are limited.
Elucidation of Structural Determinants for Reduced Off-Target Effects
A critical aspect of drug development is minimizing off-target effects to improve the safety profile of a potential therapeutic agent. This is achieved by designing molecules that bind selectively to the intended biological target over other related proteins. For kinase inhibitors, for example, selectivity is often a major challenge due to the conserved nature of the ATP-binding site across the kinome.
For derivatives of this compound, elucidating the structural features that govern selectivity would involve:
Screening a library of derivatives against a panel of related and unrelated biological targets.
Identifying compounds that show a high degree of selectivity for the desired target.
Using computational modeling and SAR analysis to understand why certain substitutions lead to enhanced selectivity. Often, subtle changes that allow for interaction with unique, less-conserved regions of the target protein can impart significant selectivity.
While these are standard principles in medicinal chemistry, specific research focused on identifying the structural determinants for selectivity and reducing off-target effects for derivatives of this compound has not been detailed in the available literature. Such investigations would be a necessary step in advancing this chemical scaffold toward any potential therapeutic application.
Advanced Research Avenues and Future Perspectives for 2 2 Amino 5 Methylthiazol 4 Yl Phenol
Development of Novel Therapeutic Lead Compounds based on the Core Scaffold
The 2-aminothiazole (B372263) core is a privileged scaffold in medicinal chemistry, forming the basis of clinically approved drugs like the kinase inhibitor dasatinib. nih.gov The structure of 2-(2-Amino-5-methylthiazol-4-yl)phenol is a promising starting point for designing new therapeutic agents by modifying its functional groups to enhance potency, selectivity, and pharmacokinetic properties.
Research efforts are focused on several key therapeutic areas:
Anticancer Agents: A significant body of research highlights the potential of 2-aminothiazole derivatives as anticancer agents. nih.gov Strategies often involve designing derivatives based on the structures of known inhibitors like crizotinib (B193316) to target specific signaling pathways in cancer cells. researchgate.net For instance, novel 2-amino-4-phenylthiazole (B127512) derivatives have been synthesized and shown to exhibit significant antiproliferative activity against various human cancer cell lines, including lung, cervical, and colon cancer cells. researchgate.net By modifying the core scaffold, researchers aim to develop compounds with enhanced activity against both sensitive and drug-resistant cancer cell lines. nih.gov
Antioxidant Compounds: Oxidative stress is implicated in numerous diseases. Derivatives of the 2-amino-5-methylthiazole (B129938) scaffold have been designed and synthesized to act as potent antioxidants. nih.gov By incorporating other heterocyclic moieties, such as 1,3,4-oxadiazole-2-thiol (B52307), and creating Schiff bases, researchers have developed compounds with significant radical scavenging potential. nih.gov The antioxidant capacity of these derivatives is often attributed to the presence of electron-donating substituents. nih.gov
Antimicrobial Agents: The 2-aminothiazole nucleus is a component of penicillin, highlighting its importance in antimicrobial drug design. nih.gov Research has explored the synthesis of various derivatives as antibacterial and antifungal agents. nih.govresearchgate.net For example, 2-amino-5-arylazothiazole derivatives have been investigated for their potential as antibacterial agents. mdpi.com
The table below summarizes various classes of derivatives developed from the aminothiazole scaffold and their targeted therapeutic applications.
| Derivative Class | Therapeutic Target | Research Finding |
| 2-Amino-thiazole-5-carboxylic acid phenylamides | Leukemia | Derivatives have shown potent and selective antiproliferative activity against human K563 leukemia cells. mdpi.com |
| 2-Amino-4-phenylthiazole amides | Solid Tumors (e.g., Colon Cancer) | Based on the crizotinib structure, these compounds were designed as potential MET kinase inhibitors, with some showing significant growth inhibitory effects. researchgate.net |
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol Schiff Bases | Oxidative Stress-Related Diseases | Certain derivatives demonstrated significant radical scavenging activity in DPPH, hydroxyl, and nitric oxide assays. nih.gov |
| 2-Amino-5-arylazothiazoles | Bacterial Infections | These compounds have been synthesized and evaluated for their activity against Gram-negative bacteria like Escherichia coli. mdpi.com |
Exploration of Undiscovered Biological Targets and Pathways
While some biological targets for aminothiazole derivatives are known, the full spectrum of their molecular interactions remains an active area of investigation. The structural versatility of the this compound scaffold allows it to potentially interact with a wide range of biomolecules, opening avenues to discover novel mechanisms of action and therapeutic applications.
Key research directions include:
Kinase Inhibition: The 2-aminothiazole scaffold is a well-established "hinge-binding" motif for protein kinases. Beyond known targets like Abl and Src kinases (inhibited by dasatinib), future research can screen libraries of derivatives against the human kinome to identify novel and selective kinase inhibitors for various diseases.
Enzyme Inhibition: Derivatives of this scaffold have shown inhibitory activity against enzymes beyond kinases. For example, some 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins have been evaluated for their effect on topoisomerase-II, an important target in cancer therapy. nih.gov Further studies could explore interactions with other enzyme classes, such as proteases or phosphatases.
Modulation of Signaling Pathways: Research has demonstrated that specific aminothiazole derivatives can block critical cellular signaling pathways, such as the MET signaling pathway in colon cancer cells. researchgate.net Future work could employ chemoproteomics and systems biology approaches to identify how these compounds modulate complex intracellular networks, potentially revealing new therapeutic strategies for a variety of disorders.
Antioxidant and Anti-inflammatory Pathways: Compounds derived from the core scaffold have demonstrated significant antioxidant activity by scavenging free radicals. nih.gov This suggests an interaction with pathways related to oxidative stress. Additionally, the general class of 2-aminothiazoles has been investigated for anti-inflammatory properties, pointing towards potential modulation of inflammatory pathways. mdpi.com
The table below lists some of the biological targets and pathways that are being explored for aminothiazole-based compounds.
| Biological Target/Pathway | Therapeutic Area | Research Context |
| Protein Kinases (e.g., MET, Abl) | Oncology | The scaffold acts as a hinge-binding fragment for kinase inhibitors like crizotinib and dasatinib. nih.govresearchgate.net |
| Topoisomerase-II (Topo-II) | Oncology | Podophyllotoxin derivatives incorporating the aminothiazole moiety have been evaluated for their effects on this enzyme. nih.gov |
| Oxidative Stress Pathways | Various (Neurodegeneration, Inflammation) | Hybrid compounds containing the 2-amino-5-methylthiazole core exhibit significant free radical scavenging activity. nih.gov |
| Farnesyltransferase (FTase) | Oncology | The 2-aminothiazole ring has been considered as a structural alternative in the design of FTase inhibitors. nih.gov |
Integration of the Compound into Multi-Target or Hybrid Compound Design Strategies
Chronic and complex diseases like cancer or neurodegenerative disorders often involve multiple biological pathways. This has spurred the development of multi-target or hybrid compounds that can modulate several targets simultaneously. The this compound scaffold is an ideal building block for such strategies due to its synthetic tractability and established biological relevance.
Hybrid compound design involves covalently linking the aminothiazole core with other pharmacophores to create a single molecule with multiple functions. This approach can lead to improved efficacy, reduced side effects, and a lower likelihood of drug resistance.
Examples of such strategies include:
Thiazole-Oxadiazole Hybrids: Researchers have synthesized hybrid molecules combining the 2-amino-5-methylthiazole core with a 1,3,4-oxadiazole (B1194373) moiety. nih.gov This strategy aimed to merge the known biological activities of both heterocyclic systems to create potent antioxidant agents. nih.gov
Thiazole-Pyran/Pyrimidine Conjugates: Multi-component reactions have been used to synthesize complex molecules where the aminothiazole scaffold is fused or linked to other heterocyclic rings like pyran or pyrimidine. mdpi.com These hybrids have been evaluated for their cytotoxic effects against cancer cell lines. mdpi.com
These approaches leverage the chemical reactivity of the aminothiazole ring system to append other biologically active fragments, creating novel chemical entities with potentially synergistic or additive pharmacological profiles.
Innovations in Scale-Up Synthesis and Process Chemistry
The translation of a promising compound from laboratory discovery to clinical or commercial use depends on the development of efficient, scalable, and cost-effective synthetic methods. While the initial synthesis of this compound and its derivatives is well-established on a lab scale, significant challenges must be addressed for large-scale production.
The foundational method for creating the 2-aminothiazole ring is the Hantzsch thiazole (B1198619) synthesis, which typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. researchgate.net The synthesis of the title compound, for example, has been achieved by refluxing 2-bromo-1-(2-hydroxyphenyl)-1-propanone with thiourea in ethanol (B145695), yielding the product in moderate amounts (60.3% yield). nih.govresearchgate.net
Future innovations in process chemistry will need to focus on:
Yield Optimization: Improving reaction conditions, catalyst selection, and stoichiometry to maximize the yield and minimize the formation of byproducts.
Process Safety and Sustainability: Replacing hazardous reagents and solvents with greener alternatives and developing processes that are safer to operate at an industrial scale.
Purification Methods: Moving beyond laboratory-scale purification techniques like column chromatography to more scalable methods such as crystallization or selective extraction to ensure high purity of the final product.
Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processing.
Potential Research Applications Beyond Biomedicine
The utility of the this compound scaffold and its derivatives is not limited to pharmacology. The unique electronic and structural properties of these compounds make them candidates for applications in materials science and other industrial fields.
Dyes and Pigments: The 2-aminothiazole nucleus can be readily diazotized and coupled to form azo compounds, which are known for their intense colors. mdpi.com Derivatives such as 2-amino-5-arylazothiazoles have been synthesized, indicating the potential of this scaffold as a core structure for novel dyes for use in textiles, printing, or advanced optical materials. researchgate.netmdpi.com
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals, particularly mild steel. researchgate.net The aminothiazole derivatives can adsorb onto the metal surface, forming a protective layer that prevents corrosion. This makes them potential candidates for use in industrial applications to protect pipelines and machinery.
Fungicides and Biocides: Beyond human medicine, aminothiazole derivatives have been explored for their use as fungicides and biocides in agriculture and material preservation. nih.govresearchgate.net Their biological activity can be harnessed to protect crops or prevent microbial degradation of materials.
Catalysis: The nitrogen and sulfur atoms in the thiazole ring can act as ligands, coordinating with metal ions. This property could be exploited to design novel catalysts for organic synthesis, where the aminothiazole scaffold serves as part of a larger ligand framework to control the reactivity and selectivity of a catalytic process.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of 2-(2-Amino-5-methylthiazol-4-yl)phenol?
To optimize synthesis, focus on reaction conditions such as temperature control (e.g., reflux vs. ambient), solvent selection (polar aprotic solvents like DMF for improved solubility), and catalysts (e.g., triethylamine for thiazole ring formation). Multi-step synthesis requires intermediate purification using techniques like column chromatography. Reaction progress and purity should be monitored via HPLC (for yield quantification) and NMR (for structural validation of intermediates) .
Basic: How can the structural integrity of this compound be validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry, as demonstrated in crystallographic studies that resolved bond lengths and angles (e.g., C–N: 1.35 Å, C–S: 1.72 Å) . Complementary techniques include:
- H/C NMR : Verify proton environments (e.g., phenolic -OH at δ 9.8 ppm) and carbon backbone.
- IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3350 cm for the amino group) .
Advanced: What computational approaches are used to predict the bioactivity of this compound derivatives?
Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzyme active sites. For example, thiazole derivatives exhibit binding affinity (ΔG ≈ -8.2 kcal/mol) to kinase domains via hydrogen bonding with residues like Asp86 and hydrophobic interactions with Phe183. MD simulations (AMBER/CHARMM) further assess binding stability over 100 ns trajectories .
Advanced: How can researchers resolve contradictions in reported bioactivity data for thiazole-containing compounds?
Discrepancies often arise from assay conditions (e.g., cell line variability, IC measurement protocols). To address this:
- Standardize assays using guidelines like NIH’s Assay Guidance Manual.
- Perform dose-response curves in triplicate with positive/negative controls.
- Cross-validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in thiazole derivatives?
Systematic SAR involves:
- Substituent Variation : Modify the phenol ring (e.g., electron-withdrawing groups at position 5 to enhance electrophilicity).
- Bioisosteric Replacement : Replace the methyl group with trifluoromethyl to assess metabolic stability.
- Pharmacophore Mapping : Identify critical moieties (e.g., the thiazole-amino group is essential for kinase inhibition) using 3D-QSAR models (CoMFA/CoMSIA) .
Advanced: How should researchers statistically analyze experimental uncertainties in physicochemical data?
Apply error propagation methods for derived parameters (e.g., purity-adjusted yield calculations):
- Use the Bevington-Robinson method for least-squares fitting of spectroscopic data.
- Report confidence intervals (95% CI) for replicate measurements (n ≥ 3).
- Validate HPLC calibration curves with R > 0.99 and residual analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
